molecular formula C16H12O6 B1242899 (+)-6a-Hydroxymaackiain

(+)-6a-Hydroxymaackiain

Cat. No.: B1242899
M. Wt: 300.26 g/mol
InChI Key: GLMPLZUBQDAZEN-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-6a-hydroxymaackiain is a member of the class of pterocarpans that is (6aS,11aS)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene which is substituted by a hydroxy group at position 3, a second hydroxy group at position 6a (resulting in the CIP stereochemical designation changing to R,R), and a methylenedioxy group at positions 8-9. It is a metabolite of the pea phytoalexin (+)-pisatin, produced by the pea-pathogenic Fusarium oxysporum forma specialis pisi, and a number of other fungi, including Fusarium anruioides, Fusarium avenaceum, Mycosphaerella pinodes, and Stemphylium botryosum. It is a member of pterocarpans and a tertiary alcohol. It derives from a (+)-maackiain.

Scientific Research Applications

Plant Defense and Biochemical Pathways

  • Role in Plant Defense Mechanisms : In leguminous plants such as pea, alfalfa, and chickpea, the compound plays a role in the biosynthesis of defense chemicals known as phytoalexins. Specifically, in peas, it is converted to pisatin, a chemical important for resistance to the pathogenic fungus Nectria hematococca (Liu et al., 2006).

  • Enzymatic Methylation Process : Research on pea O-methyltransferases suggests gene duplication for (+)-pisatin biosynthesis, indicating the compound's critical role in the final biosynthetic steps of this phytoalexin in peas (Akashi et al., 2006).

  • Isoflavone 7-O-methyltransferase Activity : In alfalfa, an enzyme known as isoflavone-O-methyltransferase (IOMT) can methylate (+)-6a-hydroxymaackiain. This enzyme's activity highlights the compound's potential role in the synthesis of other phytoalexins like medicarpin (He, Reddy, & Dixon, 2004).

Neuroscience and Cellular Research

  • Neurotoxin Studies : Although not directly related to this compound, research on 6-hydroxydopamine, a related compound, has been used to study neurotoxicity and mechanisms of neuron degeneration in models of Parkinson's disease (Hanrott et al., 2006).

Properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol

InChI

InChI=1S/C16H12O6/c17-8-1-2-9-11(3-8)19-6-16(18)10-4-13-14(21-7-20-13)5-12(10)22-15(9)16/h1-5,15,17-18H,6-7H2/t15-,16+/m1/s1

InChI Key

GLMPLZUBQDAZEN-CVEARBPZSA-N

Isomeric SMILES

C1[C@]2([C@@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O

SMILES

C1C2(C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O

Canonical SMILES

C1C2(C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-6a-Hydroxymaackiain
Reactant of Route 2
(+)-6a-Hydroxymaackiain
Reactant of Route 3
(+)-6a-Hydroxymaackiain
Reactant of Route 4
(+)-6a-Hydroxymaackiain
Reactant of Route 5
(+)-6a-Hydroxymaackiain
Reactant of Route 6
(+)-6a-Hydroxymaackiain

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.